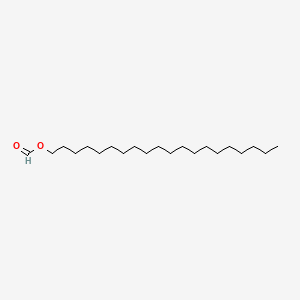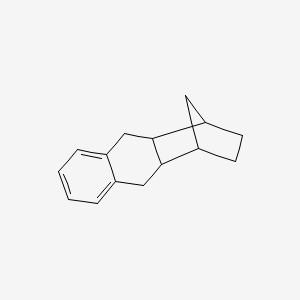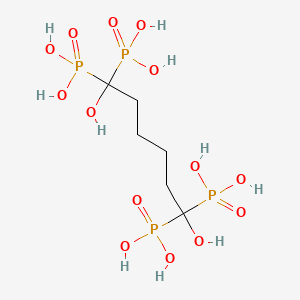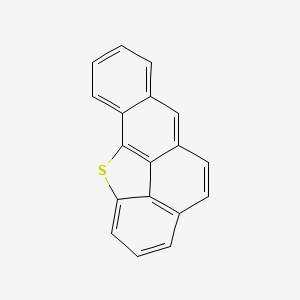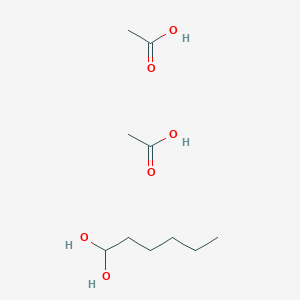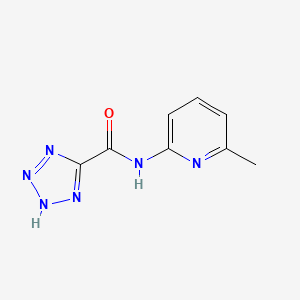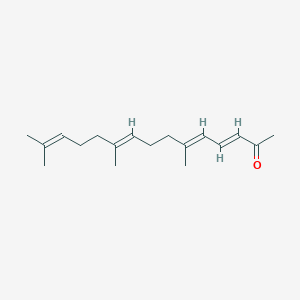
Apo-13-zeta-carotenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apo-13-zeta-carotenone is a compound derived from the oxidative cleavage of carotenoids, specifically from the β,β-carotene skeleton at the 13-position . It is a type of apocarotenoid, which are organic compounds commonly found in living organisms and are derived from carotenoids through enzymatic cleavage . This compound is known for its structural similarity to retinoids and its ability to bind with high affinity to retinoid receptors .
Métodos De Preparación
Apo-13-zeta-carotenone can be synthesized through the oxidative cleavage of β-carotene. This process involves the use of carotenoid cleavage dioxygenases (CCDs), which target specific double bonds in the carotenoid polyene chain . The reaction conditions typically involve the use of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify and isolate the compound . Industrial production methods for apocarotenoids, including this compound, often involve the use of biotechnological processes to enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Apo-13-zeta-carotenone undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is formed through the oxidative degradation of the β,β-carotene skeleton . Common reagents used in these reactions include carotenoid cleavage dioxygenases and other oxidative agents . The major products formed from these reactions include β-apo-carotenals, β-apo-carotenols, and β-apo-carotenoic acids .
Aplicaciones Científicas De Investigación
Apo-13-zeta-carotenone has several scientific research applications. In chemistry, it is used as a model compound to study the oxidative cleavage of carotenoids and the formation of apocarotenoids . In biology, it is studied for its role in retinoid metabolism and signaling, as it can function as a retinoic acid antagonist . In medicine, this compound is investigated for its potential therapeutic applications, particularly in modulating retinoid receptors and pathways . In industry, it is used in the production of color pigments, aroma compounds, and other bioactive molecules .
Mecanismo De Acción
The mechanism of action of apo-13-zeta-carotenone involves its interaction with retinoid receptors. The compound binds with high affinity to purified retinoid receptors and functions as a retinoic acid antagonist . This interaction modulates retinoid metabolism and signaling pathways, affecting the expression of target genes involved in various physiological processes . The molecular targets of this compound include retinoid X receptors (RXRs) and retinoic acid receptors (RARs) .
Comparación Con Compuestos Similares
Apo-13-zeta-carotenone is similar to other apocarotenoids, such as β-apo-14-carotenone and β-apo-15-carotenal . These compounds share structural similarities and are derived from the oxidative cleavage of carotenoids . this compound is unique in its ability to bind with high affinity to retinoid receptors and function as a retinoic acid antagonist . This distinguishes it from other apocarotenoids and highlights its potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H28O |
|---|---|
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
(3E,5E,9E)-6,10,14-trimethylpentadeca-3,5,9,13-tetraen-2-one |
InChI |
InChI=1S/C18H28O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h8-9,11,13-14H,6-7,10,12H2,1-5H3/b14-8+,16-11+,17-13+ |
Clave InChI |
HGFAGNRYCRACAH-WWESEOGYSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/C=C/C(=O)C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CC=CC(=O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


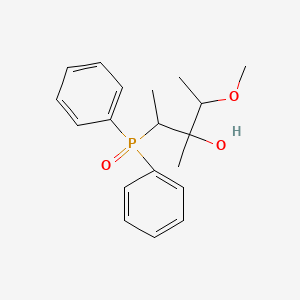
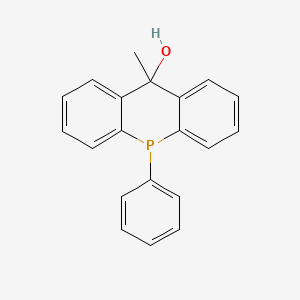
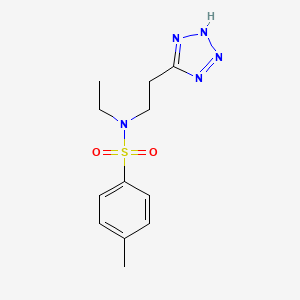
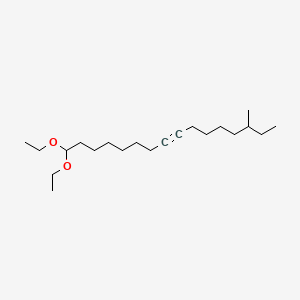
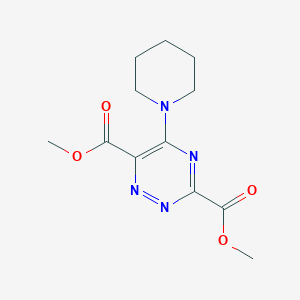
![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)
![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
